3-ETHYL-3-HYDROXYPENTYL METHANESULFONATE
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Overview
Description
3-ETHYL-3-HYDROXYPENTYL METHANESULFONATE is a chemical compound with the molecular formula C8H18O4S and a molecular weight of 210.29 g/mol . It is also known by its IUPAC name, (3-ethyl-3-hydroxypentyl) methanesulfonate. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-3-HYDROXYPENTYL METHANESULFONATE typically involves the reaction of 1,3-pentanediol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-3-HYDROXYPENTYL METHANESULFONATE undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group in the compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used.
Oxidation: Oxidation of the hydroxyl group can produce 3-ethyl-3-oxopentanol.
Reduction: Reduction can yield 3-ethylpentane.
Scientific Research Applications
3-ETHYL-3-HYDROXYPENTYL METHANESULFONATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ETHYL-3-HYDROXYPENTYL METHANESULFONATE involves its ability to act as a leaving group in substitution reactions. The methanesulfonate group is a good leaving group, which facilitates the nucleophilic attack on the carbon atom to which it is attached. This property makes it useful in various synthetic applications.
Comparison with Similar Compounds
Similar Compounds
1,3-Pentanediol, 3-methyl-, 1-methanesulfonate: Similar structure but with a methyl group instead of an ethyl group.
1,3-Pentanediol, 3-ethyl-, 1-tosylate: Similar structure but with a tosylate group instead of a methanesulfonate group.
Uniqueness
3-ETHYL-3-HYDROXYPENTYL METHANESULFONATE is unique due to its specific substitution pattern and the presence of the methanesulfonate group, which provides distinct reactivity compared to other similar compounds .
Properties
IUPAC Name |
(3-ethyl-3-hydroxypentyl) methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4S/c1-4-8(9,5-2)6-7-12-13(3,10)11/h9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRJRIIRRBWEMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CCOS(=O)(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624153 |
Source
|
Record name | 3-Ethyl-3-hydroxypentyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
428871-08-3 |
Source
|
Record name | 3-Ethyl-3-hydroxypentyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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